molecular formula C16H13N3O3S B7715077 (5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one

(5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B7715077
M. Wt: 327.4 g/mol
InChI Key: YBWIOIOQOBHGOK-YFTBJILESA-N
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Description

(5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with thiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

    Substitution: The acetyl group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, amino-substituted thiazolidinones, and various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being investigated. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development. Studies have shown its efficacy in preclinical models of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in key biological pathways, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety but differ in their overall structure and biological activity.

    Thiazolidinone derivatives: Compounds like pioglitazone and rosiglitazone contain the thiazolidinone ring but have different substituents and pharmacological profiles.

Uniqueness

The uniqueness of (5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one lies in its combined structural features of both quinoline and thiazolidinone moieties

Properties

IUPAC Name

(5E)-3-acetyl-2-imino-5-[(8-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-4-3-5-10-6-11(14(21)18-13(8)10)7-12-15(22)19(9(2)20)16(17)23-12/h3-7,17H,1-2H3,(H,18,21)/b12-7+,17-16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWIOIOQOBHGOK-YFTBJILESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C=C3C(=O)N(C(=N)S3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)/C=C/3\C(=O)N(C(=N)S3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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